molecular formula C46H68N8O11 B235798 Aselacin A CAS No. 156223-06-2

Aselacin A

Cat. No.: B235798
CAS No.: 156223-06-2
M. Wt: 909.1 g/mol
InChI Key: AYUIKFCHOSVYEV-DGRUYDBLSA-N
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Description

Aselacin A is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aselacin A involves multiple steps, each requiring specific reaction conditions The process typically begins with the preparation of the indole derivative, followed by the formation of the tetrazacycloheptadecane ring system

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Aselacin A can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl groups would produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study the interactions between different functional groups and biological molecules. Its indole moiety is particularly interesting due to its presence in many natural products and pharmaceuticals.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which Aselacin A exerts its effects involves interactions with various molecular targets. The indole moiety can interact with proteins and enzymes, potentially inhibiting or activating their functions. The hydroxymethyl and hydroxyoctadecadienoyl groups can form hydrogen bonds with biological molecules, influencing their stability and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systems. This complexity allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for scientific research.

Properties

CAS No.

156223-06-2

Molecular Formula

C46H68N8O11

Molecular Weight

909.1 g/mol

IUPAC Name

N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide

InChI

InChI=1S/C46H68N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,32,35-37,42,49,55-56H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+

InChI Key

AYUIKFCHOSVYEV-DGRUYDBLSA-N

SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O

Isomeric SMILES

CCCCC/C=C/C=C/C(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O

Synonyms

aselacin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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